molecular formula C9H12OS B13299082 (4-Ethoxyphenyl)methanethiol

(4-Ethoxyphenyl)methanethiol

Cat. No.: B13299082
M. Wt: 168.26 g/mol
InChI Key: BPJMKSZINXNNEO-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)methanethiol is a sulfur-containing aromatic compound characterized by a methanethiol (-CH2SH) group attached to a 4-ethoxyphenyl moiety. Thiols with aromatic substituents often exhibit distinct chemical reactivity, volatility, and biological interactions compared to aliphatic analogs due to electronic effects from the aromatic ring and ethoxy group. Further research is needed to fully characterize its properties and applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(4-ethoxyphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-2-10-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3

InChI Key

BPJMKSZINXNNEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound. The reaction can be represented as follows:

C9H9ClO+NaSHC9H12OS+NaCl\text{C}_9\text{H}_9\text{ClO} + \text{NaSH} \rightarrow \text{C}_9\text{H}_{12}\text{OS} + \text{NaCl} C9​H9​ClO+NaSH→C9​H12​OS+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(4-Ethoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making the compound of interest in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Ethoxyphenyl)methanethiol’s structural and functional analogs, focusing on methanethiol, dimethyl sulfide (DMS), and related sulfur compounds.

Methanethiol (CH3SH)

  • Structure and Reactivity : Methanethiol is a volatile aliphatic thiol. Its small size and high volatility contrast with the aromatic bulk of this compound, which likely reduces volatility and enhances stability under oxidative conditions .
  • Biological Roles: Produced during methionine catabolism by bacteria (e.g., Burkholderia cenocepacia) via L-methioninases . Inhibits methanotrophs like Methylacidiphilum fumariolicum SolV by disrupting methane oxidation; degradation via methanethiol oxidase (mtoX gene) is critical for detoxification . Contributes to wine aroma as a precursor for dimethyl disulfide and 3-(methylsulphanyl)propionic acid, imparting red-berry notes .
  • Environmental Impact : Rapidly degraded by sulfate-reducing bacteria (SRB) in anaerobic sediments (e.g., Desulfosarcina spp.), with degradation rates 2–10× higher than production rates .

Dimethyl Sulfide (DMS, CH3SCH3)

  • Structure and Reactivity: A non-thiol organosulfur compound with lower reactivity compared to thiols. Unlike this compound, DMS lacks a reactive -SH group, reducing its participation in nucleophilic reactions.
  • Biological Roles :
    • Key climate regulator via atmospheric aerosol formation .
    • Degraded by SRB (e.g., strain SD1) to CO2 and H2S in sulfate-rich environments .
  • Environmental Impact: Methanogens and SRB compete for DMS in sediments, with SRB dominating in sulfate-rich conditions .

Ethylthiolated Analogs

  • Ethionine (a methionine analog) is metabolized by bacteria to produce ethylthiolated compounds, demonstrating the flexibility of microbial pathways to incorporate alkylthiol groups into secondary metabolites . This suggests that this compound could similarly serve as a precursor for specialized metabolites.

Biological Activity

(4-Ethoxyphenyl)methanethiol, with the chemical formula C10H14O2S, is an organic compound characterized by the presence of an ethoxy group and a thiol (-SH) group attached to a phenyl ring. This structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its thiol group, which can participate in various biochemical reactions:

  • Redox Reactions : Thiols are known to act as reducing agents, participating in redox reactions that can modulate the activity of proteins and enzymes.
  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can alter protein functionality and cellular processes.
  • Antioxidant Activity : Thiols can scavenge free radicals, thus exhibiting antioxidant properties that may protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity. For instance, studies have shown that thiol compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The presence of the ethoxy group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

  • Synthesis and Activity Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, suggesting a structure-activity relationship where modifications to the ethoxy or thiol groups influenced potency .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated cells .
  • Toxicity Assessment : Toxicological evaluations have shown that while this compound exhibits promising biological activity, it is crucial to assess its safety profile. Studies involving human cell lines demonstrated low cytotoxicity at therapeutic concentrations, supporting its potential use in drug development .

Data Table: Comparative Biological Activities

Compound NameStructureKey Biological ActivityReference
This compoundStructureAntimicrobial, Anticancer
(4-Methoxyphenyl)methanethiolStructureModerate Anticancer
(2-Bromo-4-methoxyphenyl)methanethiolStructureInhibition of Enzymes

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